Methyl 3-chloro-2-fluorobenzoate
Overview
Description
Methyl 3-chloro-2-fluorobenzoate is a chemical compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.5834432 . It is used in various chemical reactions and has several industrial applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methyl ester group, a chlorine atom, and a fluorine atom .Physical and Chemical Properties Analysis
This compound has a density of 1.314g/cm3 and a boiling point of 248.4ºC at 760 mmHg . The exact melting point is not specified .Scientific Research Applications
Fluorescent Sensors and Probes
- A study by Ye et al. (2014) developed a fluorescent chemosensor based on o-aminophenol and methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate for the detection of Al3+ ions. This sensor exhibits high selectivity and sensitivity towards Al3+ ions and has potential applications in bio-imaging and environmental monitoring Ye et al., 2014.
Coordination Polymers and Gas Adsorption
- Takahashi et al. (2014) explored the synthesis of coordination polymers using m-fluorobenzoate and other substituents as bridging ligands. These polymers demonstrated interesting CO2 adsorption-desorption isotherms and dielectric properties, suggesting applications in gas storage and separation technologies Takahashi et al., 2014.
Antimicrobial and Antifungal Agents
- Koçyiğit-Kaymakçıoğlu et al. (2009) reported on the antimycobacterial activity of hydrazones derived from 4-fluorobenzoic acid hydrazide, highlighting the potential of similar structures for developing new antimicrobial agents Koçyiğit-Kaymakçıoğlu et al., 2009.
Material Science and Organic Electronics
- Pola et al. (2012) synthesized contorted tetrabenzo[a,d,j,m]coronenes substituted with fluorine, chlorine, or methyl groups, and analyzed their crystal packing and electronic properties. These materials have implications for the development of high-performance organic electronics, particularly in field-effect transistors Pola et al., 2012.
Safety and Hazards
Methyl 3-chloro-2-fluorobenzoate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .
Properties
IUPAC Name |
methyl 3-chloro-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTHSEQMJLZATD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647506 | |
Record name | Methyl 3-chloro-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773874-05-8 | |
Record name | Methyl 3-chloro-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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